5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt
Description
Properties
Molecular Formula |
C7H4ClN4NaO2 |
|---|---|
Molecular Weight |
234.57 g/mol |
IUPAC Name |
sodium;5-chloro-1-methylpyrazolo[4,3-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN4O2.Na/c1-12-3-2-9-7(8)10-4(3)5(11-12)6(13)14;/h2H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
IORUMLYWEGIVMJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CN=C(N=C2C(=N1)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[4,3-d]pyrimidine Core
The synthesis typically starts from a 3-methylpyrazole derivative, which undergoes nitration and oxidation to introduce the carboxylic acid functionality at the 5-position and a nitro group at the 4-position.
Step 1.1: Preparation of 3-methyl-4-nitropyrazole-5-carboxylic acid
This intermediate can be prepared by condensation of 2,5-pentanedione with hydrazine hydrate to form 3,5-dimethylpyrazole . Subsequent oxidation with potassium permanganate converts the methyl group at the 5-position into a carboxylic acid. Nitration with a mixture of nitric and sulfuric acid introduces the nitro group at the 4-position.
Alternatively, the nitration and oxidation steps can be reversed to optimize purity and yield.Step 1.2: Esterification and Conversion to Carboxamide
The acid is esterified using an alcoholic hydrogen chloride solution at room temperature to form ethyl 3-methyl-4-nitropyrazole-5-carboxylate. This ester is then reacted with ammonium hydroxide to yield the corresponding 5-carboxamide derivative.Step 1.3: Catalytic Reduction and Formylation
The nitro group is reduced catalytically using hydrogen gas in the presence of palladium on carbon. Simultaneously or sequentially, formylation of the amino group is achieved using formic acid in a mixture of ethanol and water, producing 4-formylamino-3-methylpyrazole-5-carboxamide .Step 1.4: Intramolecular Ring Closure
This key step involves cyclization to form the pyrazolo[4,3-d]pyrimidine nucleus. The 4-formylamino-3-methylpyrazole-5-carboxamide is refluxed in dimethylformamide with catalytic sodium methoxide, yielding 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine with high purity and yield.
Methylation at the 1-Position
- The nitrogen at the 1-position of the pyrazolo ring is methylated typically by reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to afford the 1-methyl substituted compound.
Conversion to the Carboxylic Acid and Sodium Salt Formation
- The nitrile or amide group at the 3-position is hydrolyzed (saponified) under acidic or basic conditions to yield the carboxylic acid functionality.
- The free acid is then neutralized with sodium hydroxide to form the sodium salt of 5-chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, improving its solubility and stability for pharmaceutical use.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Condensation of 2,5-pentanedione with hydrazine hydrate | 2,5-pentanedione, hydrazine hydrate | 3,5-Dimethylpyrazole |
| 2 | Oxidation to carboxylic acid | Potassium permanganate | 3-Methylpyrazole-5-carboxylic acid |
| 3 | Nitration | Nitric acid, sulfuric acid | 3-Methyl-4-nitropyrazole-5-carboxylic acid |
| 4 | Esterification | Alcoholic HCl | Ethyl 3-methyl-4-nitropyrazole-5-carboxylate |
| 5 | Conversion to carboxamide | Ammonium hydroxide | 5-Carboxamide analogue |
| 6 | Catalytic reduction and formylation | H2, Pd/C; formic acid, ethanol, water | 4-Formylamino-3-methylpyrazole-5-carboxamide |
| 7 | Intramolecular ring closure | Dimethylformamide, sodium methoxide | 7-Hydroxy-3-methylpyrazolo[4,3-d]pyrimidine |
| 8 | Chlorination | POCl3 or SOCl2 | 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine |
| 9 | Methylation at N-1 | Methyl iodide or dimethyl sulfate, base | 1-Methyl derivative |
| 10 | Hydrolysis to acid and sodium salt formation | Acid/base hydrolysis, NaOH | 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid sodium salt |
Additional Notes and Considerations
- The preparation of the sodium salt form enhances the compound's water solubility and facilitates pharmaceutical formulation.
- Purification steps such as recrystallization from appropriate solvents and salt formation with perchlorates or other counterions may be employed to improve purity and yield.
- The synthetic route allows for substitutions at various positions, enabling the synthesis of analogues with different biological activities.
- Alternative synthetic methods exist for related pyrazolo-pyrimidine derivatives, including multi-component reactions starting from 5-aminopyrazole, but the above route is the most direct for the target compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CMPA):
General Information:
- CMPA is a useful research compound with the molecular formula and a molecular weight of 212.59 g/mol.
- It is also a useful intermediate .
Applications:
- CMPA can be used as a pesticide .
- It can be used as a surfactant .
- CMPA can be applied as a surface treatment for clothes, home furnishings, and paper protection .
Research on Pyrazolo-pyrimidines in Cancer Therapy:
- Pyrazolo-pyrimidine derivatives have demonstrated anticancer effects .
- These derivatives have shown anti-proliferative effects against MCF-7 and K-562 cancer lines, with some exhibiting potent inhibitory activity against CDK2/cyclin E .
- Cytotoxicity studies suggest that these compounds are non-toxic to normal cells .
- The anticancer activity of pyrazolo-pyrimidines is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
- Some pyrazolo-pyridine derivatives have shown significant cytotoxicity against MCF-7 and HCT116 cell lines, inducing cell cycle arrest and apoptosis .
- Certain pyrazolo-pyrimidine-amines have demonstrated activity against various cancer cell lines and CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis .
- Pyrazole carboxamides have exhibited potent antiproliferative effects against solid cancer cell lines and inhibitory activities against HDAC2, inducing cell cycle arrest in the G2/M phase and promoting apoptosis .
- Pyrrolo-pyrimidines have been evaluated for their impact on pancreatic cancer cells, with some demonstrating enhanced potency against various cell lines and potential for combination therapy with mTOR inhibitors .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo-Pyrimidine Derivatives
Compound A : 3-Isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
- CAS No.: Not provided
- Formula : C₉H₁₁ClN₄
- Differences :
Compound B : 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid
- CAS No.: 1369131-37-2
- Formula : C₇H₆N₄O₂
- Lower molecular weight (178.15 g/mol vs. 228.61 g/mol for the chlorinated acid form) .
Pyrazolo-Pyridine Analogs
Compound C : 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- CAS No.: 1011397-82-2
- Formula : C₁₇H₁₃ClFN₃O₂
- Differences: Pyrazolo[3,4-b]pyridine core vs. pyrazolo[4,3-d]pyrimidine, altering ring electronic properties.
Compound D : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Pyrazole-Carboxylic Acid Derivatives
Compound E : 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic Acid
- CAS No.: 1093415-88-3
- Formula : C₈H₁₃N₃O₂
- Differences: Non-fused pyrazole ring with an amino group at position 4, reducing aromatic conjugation. Isobutyl chain increases hydrophobicity, likely reducing solubility compared to the sodium salt form of the target compound .
Structural and Functional Analysis Table
Research Implications
- Bioactivity: Chlorine in the target compound may enhance phosphodiesterase (PDE) inhibition compared to non-halogenated analogs like Compound B .
- Solubility : Sodium salt formulation addresses the poor solubility of carboxylic acid derivatives, a limitation in Compounds C and D .
- Synthetic Routes : highlights methods for carboxylate introduction, applicable to modifying analogs like Compound C .
Biological Activity
5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (often referred to as "the compound") is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[4,3-d]pyrimidine core and a carboxylic acid functional group, positions it as a promising candidate for various biological applications, including antiviral and anti-inflammatory activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies and highlighting its potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 212.59 g/mol
- CAS Number : 1509620-74-9
Biological Activity Overview
The biological activity of 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been explored in various studies, revealing its interactions with multiple biological targets. Key findings include:
Antiviral Activity
Research indicates that this compound exhibits antiviral properties , particularly against viruses such as Herpes Simplex Virus (HSV) and hepatitis viruses. For instance, in a comparative study of pyrazole derivatives, 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid demonstrated significant inhibition of HSV-1 replication in vitro, suggesting its potential as an antiviral agent .
Anti-inflammatory Effects
In addition to its antiviral properties, the compound has been investigated for its anti-inflammatory effects . Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by excessive inflammation .
Kinase Inhibition
The compound's structure suggests it may act as a kinase inhibitor , which is crucial for regulating various cellular processes. In particular, it has shown promising results in inhibiting specific kinases involved in cancer progression and inflammation .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-1-methylpyrazolo[4,3-d]pyrimidine | Lacks carboxylic acid group | Primarily studied for its role as a kinase inhibitor |
| Pyrazolo[3,4-d]pyrimidine derivatives | Varying substitutions on the pyrimidine ring | Different biological targets depending on substituents |
| 5-Amino-1-methylpyrazolo[4,3-d]pyrimidine | Contains an amino group instead of a chloro group | Potential for enhanced solubility and bioavailability |
The presence of both chlorine and the carboxylic acid group in the compound enhances its pharmacological profile compared to other derivatives .
Study on Antiviral Activity
In a study examining the antiviral efficacy of various pyrazole derivatives against HSV-1 and hepatitis viruses, 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid was one of the most effective compounds tested. The results indicated that at specific concentrations, the compound significantly reduced viral titers in infected cell lines .
Research on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of pyrazole derivatives found that 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid effectively inhibited pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid sodium salt, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, halogenation, and salt formation. For example, a derivative synthesis (e.g., ) achieved a 52.7% yield using 1.0 M HCl in water under controlled heating (50°C) and extended drying (39 hours). Key factors include:
- Temperature : Higher temperatures (e.g., 50°C) improve solubility during salt formation but may require cooling to 0°C for crystallization .
- Reagent stoichiometry : Excess HCl (5.0 mol) ensures protonation of intermediates, critical for salt stability .
- Purification : Filtration with cold solvents and repeated rinsing minimizes impurities .
Comparative studies on pyrazolo-pyrimidine derivatives suggest alkylation or amidation steps may further optimize yields .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
- X-Ray Powder Diffraction (XRPD) : Resolves crystalline structure and polymorphism (e.g., lists 20 distinct peaks for phase identification) .
- NMR spectroscopy : H and C NMR confirm substituent positions, with pyrazole ring protons appearing as singlets (δ 8.2–8.5 ppm) and methyl groups as triplets (δ 2.3–2.6 ppm) .
- Elemental analysis : Validates sodium content (~8–10% expected for monohydrate forms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvatomorphism. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., pyrazole vs. pyrimidine tautomers) .
- HPLC-MS coupling : Distinguishes isobaric impurities (e.g., used LC-MS to confirm intermediate purity during multi-step synthesis) .
- Co-crystallization studies : Stabilizes specific tautomers for XRPD analysis (e.g., resolved ambiguities in triazolothiadiazine analogs) .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability depends on the sodium salt’s hygroscopicity and pH sensitivity:
- Lyophilization : Freeze-drying aqueous solutions preserves integrity at 4°C ( achieved stable storage via controlled drying) .
- Buffer selection : Phosphate buffers (pH 6.5–7.5) prevent hydrolysis of the carboxylic acid moiety, whereas acidic conditions (<pH 3) risk decarboxylation .
- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (e.g., >150°C for anhydrous forms) .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking and QSAR studies guide target identification:
- Docking software (AutoDock Vina) : Simulates binding to phosphodiesterase (PDE) isoforms, leveraging pyrazolo-pyrimidine scaffolds’ affinity for PDE5 (see for PDE inhibitor design principles) .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and solubility (≤1 mg/mL), aligning with experimental solubility in DMSO .
Data Contradiction Analysis
Q. How should conflicting solubility data across studies be interpreted?
- Methodological Answer : Solubility variations often stem from polymorphic forms or counterion effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
